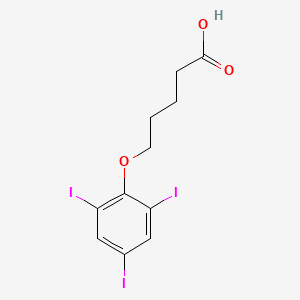![molecular formula C17H9F5 B12530732 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-50-8](/img/structure/B12530732.png)
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl ring with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-(trifluoromethyl)phenylacetylene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple 1,3-difluorobenzene with 4-(trifluoromethyl)phenylacetylene. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Vinylation: The resulting product undergoes a vinylation reaction to introduce the ethenyl group. This step may involve the use of a vinyl halide and a suitable catalyst under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkenes or alkanes.
Scientific Research Applications
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene depends on its specific application. In materials science, its electronic properties are influenced by the presence of fluorine atoms and the ethynyl group, which can affect conductivity and reactivity. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(phenylethynyl)benzene
- 5-Ethenyl-1,3-difluoro-2-(phenylethynyl)benzene
Uniqueness
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is unique due to the combination of multiple fluorine atoms, an ethynyl group, and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
797047-50-8 |
|---|---|
Molecular Formula |
C17H9F5 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C17H9F5/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20,21)22/h2-4,6-7,9-10H,1H2 |
InChI Key |
BRQCBXFHATVSND-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


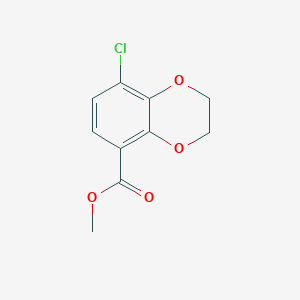
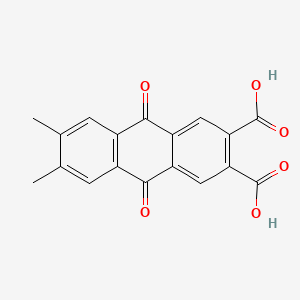
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
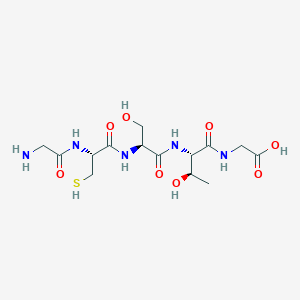
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
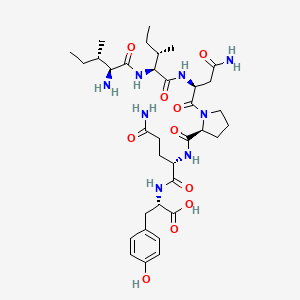
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
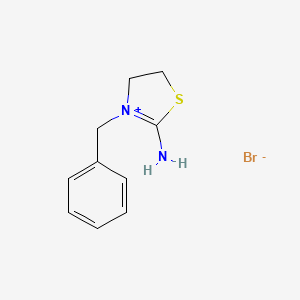
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)
